![molecular formula C12H17Cl2NO B14492503 2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol CAS No. 64922-36-7](/img/structure/B14492503.png)
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol is an organic compound that features a phenol group substituted with two chlorine atoms and a tert-butyl(methyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dichlorophenol with tert-butyl(methyl)amine in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a phenol group.
tert-Butyl 2-(methylamino)ethylcarbamate: Contains a carbamate group instead of a phenol group.
Uniqueness
2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol is unique due to the presence of both tert-butyl(methyl)amino and dichlorophenol groups.
Propiedades
Número CAS |
64922-36-7 |
|---|---|
Fórmula molecular |
C12H17Cl2NO |
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
2-[[tert-butyl(methyl)amino]methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(2,3)15(4)7-8-5-9(13)6-10(14)11(8)16/h5-6,16H,7H2,1-4H3 |
Clave InChI |
MERVQZXYIFFVFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C)CC1=C(C(=CC(=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
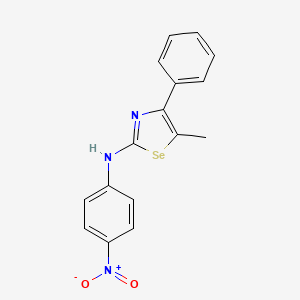


![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

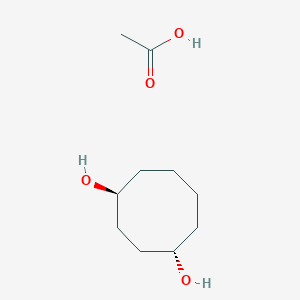
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
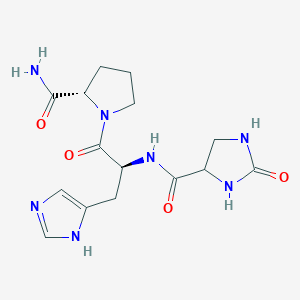
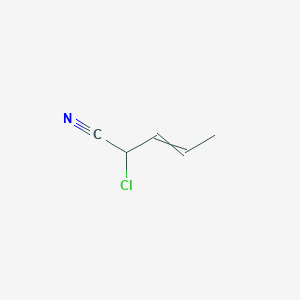
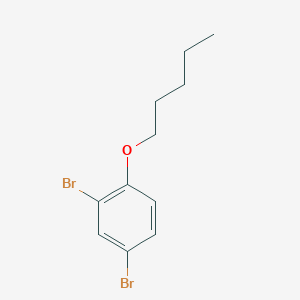
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
